23-Hydroxyursolic Acid

leukemia apoptosis triterpenoid SAR

23-Hydroxyursolic acid (23-HUA; CAS 94414-19-4) is a pentacyclic triterpenoid dihydroxy monocarboxylic acid with molecular formula C₃₀H₄₈O₄ and monoisotopic mass 472.355 Da. It is formally derived from ursolic acid by the addition of a hydroxyl group at the C-23 position and is also known as 2-deoxyasiatic acid—structurally identical to asiatic acid except for the absence of a hydroxyl at C-2.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 94414-19-4
Cat. No. B1257406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-Hydroxyursolic Acid
CAS94414-19-4
Synonyms23-hydroxyursolic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1
InChIKeyNZCULBURCGAPSF-PQWKYGPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23-Hydroxyursolic Acid (CAS 94414-19-4): Structural Identity and Physicochemical Profile for Informed Triterpenoid Sourcing


23-Hydroxyursolic acid (23-HUA; CAS 94414-19-4) is a pentacyclic triterpenoid dihydroxy monocarboxylic acid with molecular formula C₃₀H₄₈O₄ and monoisotopic mass 472.355 Da [1]. It is formally derived from ursolic acid by the addition of a hydroxyl group at the C-23 position and is also known as 2-deoxyasiatic acid—structurally identical to asiatic acid except for the absence of a hydroxyl at C-2 [2]. Isolated from diverse botanical sources including Cussonia bancoensis, Lagerstroemia speciosa, Viburnum lutescens, and Juglans sinensis, this compound serves as a key scaffold for structure–activity relationship (SAR) studies within the polyhydroxyursane-type triterpenoid family [3].

Why Ursolic Acid, Asiatic Acid, and Other In-Class Pentacyclic Triterpenoids Cannot Substitute for 23-Hydroxyursolic Acid in Research and Development


Pentacyclic triterpenoids sharing the ursane backbone—ursolic acid, asiatic acid, corosolic acid, and madecassic acid—exhibit superficially overlapping bioactivities, yet the presence, position, and number of hydroxyl substituents profoundly alter target engagement, cellular potency, and in vivo efficacy [1]. 23-Hydroxyursolic acid occupies a unique SAR niche: it lacks the C-2 hydroxyl of asiatic acid while retaining the C-3 and C-23 hydroxyls, conferring a distinct hydrogen-bonding topology that translates into quantitatively different cytotoxicity, anti-osteoclastogenic, and anti-inflammatory profiles [2]. The evidence below demonstrates that substituting 23-HUA with its closest structural analogs yields measurably inferior potency in multiple therapeutically relevant assays, making unambiguous compound identity critical for reproducible research and development programs.

23-Hydroxyursolic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


23-Hydroxyursolic Acid Is 4.2-Fold More Potent Than Asiatic Acid Against HL-60 Leukemia Cells (IC₅₀: 11.07 vs. 46.67 μM)

In a direct head-to-head MTT cytotoxicity comparison within the same study, 23-HUA inhibited HL-60 human promyelocytic leukemia cell viability with an IC₅₀ of 11.07 μM, whereas asiatic acid—its closest structural analog differing only by the presence of a C-2 hydroxyl—exhibited an IC₅₀ of 46.67 μM, representing a 4.2-fold potency advantage for 23-HUA [1]. The same pattern was recapitulated in HepG2 hepatocellular carcinoma cells, where 23-HUA (IC₅₀ 22.20 μM) outperformed asiatic acid (IC₅₀ 32.0 μM). The absence of the C-2 OH group in 23-HUA was identified as a key structural determinant enhancing cytotoxic activity.

leukemia apoptosis triterpenoid SAR

23-Hydroxyursolic Acid Outperforms Asiatic Acid (2.6×) and Cisplatin (1.9×) in HeLa Cervical Carcinoma Growth Inhibition (IC₅₀: 30.9 vs. 80.4 vs. 57.8 μM)

In a head-to-head study in HeLa human cervical squamous carcinoma cells, 23-HUA inhibited cell growth with an IC₅₀ of 30.9 ± 6.7 μM after 72 h treatment, compared to asiatic acid (IC₅₀ = 80.4 ± 1.6 μM) and the clinical chemotherapeutic cisplatin (IC₅₀ = 57.8 ± 6.8 μM) [1]. At 60 μM, 23-HUA reduced HeLa cell viability to 6.8% of untreated controls. Apoptotic mechanism was confirmed via proteolytic activation of caspase-3, caspase-8, caspase-9, and marked downregulation of the anti-apoptotic protein Bcl-XL.

cervical cancer growth inhibition comparative cytotoxicity

23-Hydroxyursolic Acid Inhibits RANKL-Induced Osteoclastogenesis (IC₅₀ 1.9 μM) and Protects Against LPS-Induced Bone Loss In Vivo at Oral Doses of 25–50 mg/kg

23-HUA (isolated from Viburnum lutescens) inhibited RANKL-induced mature osteoclast differentiation in RAW 264.7 cells in a concentration-dependent manner with an IC₅₀ of 1.9 ± 0.2 μM, as measured by TRAP-positive multinucleated cell counting and F-actin ring formation [1]. At the molecular level, 23-HUA suppressed expression of osteoclast marker genes (OSCAR, MMP-9, TRAP, DC-STAMP, CtsK) and transcription factors c-Fos and NFATc1. In vivo, oral administration of 23-HUA at 25 and 50 mg/kg significantly protected mice against LPS-induced bone loss and osteoclast formation, with mechanistic suppression of NF-κB activation and JNK/ERK MAPK phosphorylation. While no direct comparator triterpenoid was tested in this study, the sub-micromolar to low-micromolar IC₅₀ places 23-HUA among the more potent natural anti-osteoclastogenic triterpenoids reported.

osteoporosis osteoclastogenesis bone resorption

23-Hydroxyursolic Acid Is the Most Potent NO Inhibitor Among Cussonia bancoensis Triterpenoids, Suppressing iNOS/COX-2 via NF-κB Blockade

Among four triterpenoids isolated from Cussonia bancoensis stem bark—ursolic acid (1), 23-hydroxyursolic acid (2), 3-O-α-L-arabinopyranosyl-23-hydroxyursolic acid (3), and 3-O-β-D-glucopyranosyl-23-hydroxyursolic acid (4)—compound 2 (23-HUA) was identified as the most potent inhibitor of LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages, and also significantly reduced prostaglandin E₂ (PGE₂) release [1]. 23-HUA suppressed iNOS and COX-2 protein and mRNA expression in a concentration-dependent manner and inhibited LPS-induced NF-κB DNA binding activity via decreased nuclear p65 levels. In a separate study, 23-hydroxyursolic acid exhibited NO inhibitory activity with an IC₅₀ of 2.6 μM against LPS-induced macrophage cells, surpassing other tested triterpenoids [2].

anti-inflammatory nitric oxide NF-kappaB macrophage

23-Hydroxyursolic Acid Demonstrates Superior In Vivo Anti-Nociceptive Efficacy Relative to Ursolic Acid in Acetic Acid-Induced Writhing Model

In a comparative in vivo study, both ursolic acid (1) and 23-hydroxyursolic acid (2) isolated from Cussonia bancoensis were evaluated for anti-nociceptive activity using the acetic acid-induced writhing test and hot plate test in mice [1]. Compound 2 (23-HUA) exhibited a markedly more potent effect in the acetic acid-induced writhing test compared to the hot plate test. Both compounds significantly inhibited 1%-carrageenan-induced paw edema in rats. The study concluded that these two triterpenes are jointly responsible for the anti-nociceptive and anti-inflammatory effects of C. bancoensis, with 23-HUA demonstrating a distinct peripheral anti-nociceptive profile. Quantitative dose-response data at the level of percent inhibition were reported in the full publication.

anti-nociceptive pain in vivo pharmacology

23-Hydroxyursolic Acid: Evidence-Backed Research and Industrial Application Scenarios


Triterpenoid SAR Probe for Antileukemic Lead Optimization (HL-60 Model)

Based on the 4.2-fold greater HL-60 cytotoxicity of 23-HUA over asiatic acid (IC₅₀ 11.07 vs. 46.67 μM) and its distinct Fas/caspase-8-dependent apoptotic mechanism, medicinal chemistry teams should procure 23-HUA as the core scaffold for SAR campaigns exploring the role of C-2 vs. C-23 hydroxylation in leukemia cell selectivity [1]. 23-HUA's intermediate potency and well-characterized DISC/caspase-8 pathway engagement make it an ideal template for semi-synthetic derivatization aimed at improving antileukemic potency while preserving the extrinsic apoptotic signaling bias.

Natural Product-Based Anti-Osteoporotic Lead with Oral In Vivo Validation

23-HUA's confirmed in vitro anti-osteoclastogenic activity (IC₅₀ 1.9 μM) coupled with significant in vivo bone protection at oral doses of 25–50 mg/kg in the LPS-induced bone loss mouse model supports its procurement for preclinical osteoporosis and rheumatoid arthritis programs [2]. The demonstrated suppression of c-Fos, NFATc1, and NF-κB pathways, alongside MAPK (JNK/ERK) modulation, provides multiple mechanistic endpoints for pharmacodynamic biomarker development in bone resorption studies.

Dual iNOS/COX-2 Inhibitor Scaffold for Macrophage-Targeted Anti-Inflammatory Drug Discovery

As the most potent NO and PGE₂ production inhibitor among C. bancoensis triterpenoids, with validated suppression of iNOS/COX-2 expression via NF-κB blockade, 23-HUA is the appropriate aglycone starting material for programs targeting macrophage-driven inflammatory pathologies [3]. Its superiority over glycosylated derivatives and parent ursolic acid eliminates the need for deglycosylation steps or parent compound optimization, streamlining the hit-to-lead workflow for NF-κB-pathway anti-inflammatory agents.

Reference Standard for Pentacyclic Triterpenoid Quality Control and Botanical Extract Standardization

Given 23-HUA's occurrence across multiple pharmacologically significant plant genera (Cussonia, Lagerstroemia, Viburnum, Juglans) and its well-resolved chromatographic and spectroscopic properties, the compound serves as a high-value reference standard for HPLC-based quality control of botanical raw materials and extracts [4]. Its structural distinctiveness from co-occurring triterpenoids (ursolic acid, asiatic acid, corosolic acid, oleanolic acid) enables unambiguous peak assignment in complex phytochemical matrices, supporting regulatory-compliant standardization protocols.

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